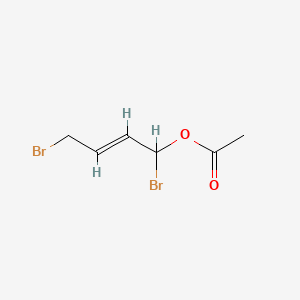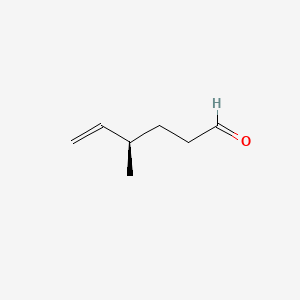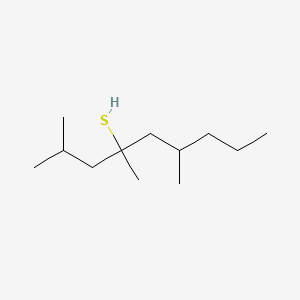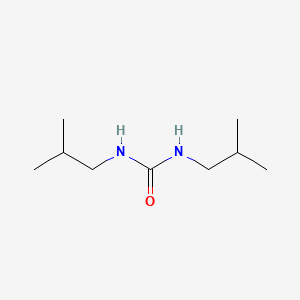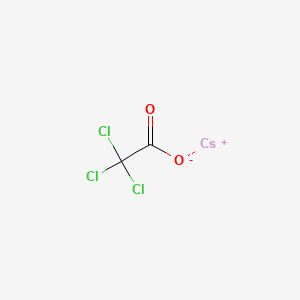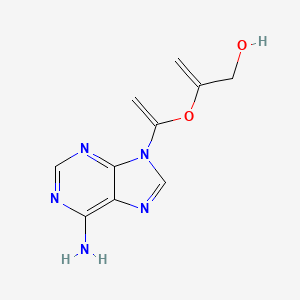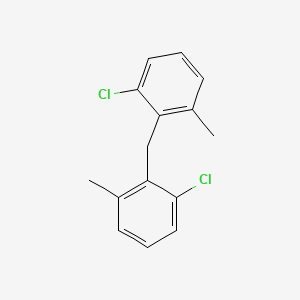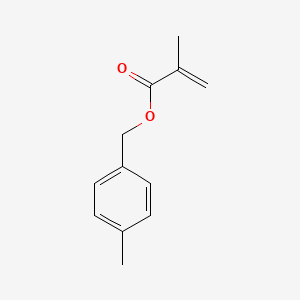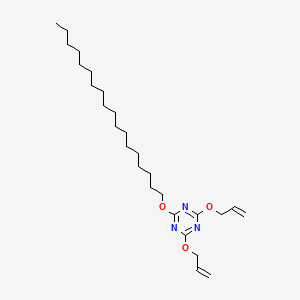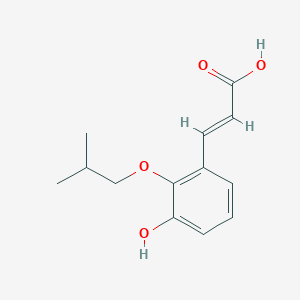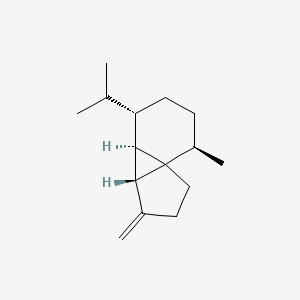
(-)-Cubebene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Cubebene: is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, including cubeb (Piper cubeba) and other Piper species. It is known for its distinctive woody and spicy aroma and has been used traditionally in perfumery and flavoring. The compound has also attracted scientific interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cubebene can be achieved through several synthetic routes. One common method involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by sesquiterpene synthases. This enzymatic reaction leads to the formation of the bicyclic structure characteristic of this compound. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the essential oils of cubeb and other Piper species. The extraction process involves steam distillation or solvent extraction, followed by purification using techniques like fractional distillation or chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (-)-Cubebene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxygenated derivatives, such as cubebenol and cubebol, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hydrogenated products, such as dihydrocubebene, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can introduce functional groups into the this compound molecule. For example, halogenation with bromine or chlorine can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or neutral conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Bromine, chlorine, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Cubebenol, cubebol.
Reduction: Dihydrocubebene.
Substitution: Halogenated derivatives like bromocubebene and chlorocubebene.
Scientific Research Applications
Chemistry: (-)-Cubebene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound has demonstrated anti-inflammatory and anticancer activities in preclinical studies. It is being investigated for its potential to inhibit the growth of cancer cells and reduce inflammation, which could lead to the development of new therapeutic agents.
Industry: In the fragrance and flavor industry, this compound is used as a component in perfumes and flavorings due to its woody and spicy aroma. It is also used in the formulation of cosmetic products.
Mechanism of Action
The mechanism of action of (-)-Cubebene involves its interaction with various molecular targets and pathways. In antimicrobial activity, this compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX). In anticancer activity, this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
α-Cubebene: Another sesquiterpene with a similar structure but different stereochemistry.
β-Caryophyllene: A bicyclic sesquiterpene with similar biological activities.
Germacrene D: A sesquiterpene with a similar carbon skeleton but different functional groups.
Uniqueness: (-)-Cubebene is unique due to its specific stereochemistry and the presence of a bicyclic structure, which contributes to its distinct aroma and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives also sets it apart from other similar compounds.
Properties
CAS No. |
11012-64-9 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(5S,6R,7S,10R)-10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.01,5]decane |
InChI |
InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15?/m1/s1 |
InChI Key |
FSRZGYRCMPZNJF-PFNKYVCDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]2C13[C@@H]2C(=C)CC3)C(C)C |
Canonical SMILES |
CC1CCC(C2C13C2C(=C)CC3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


